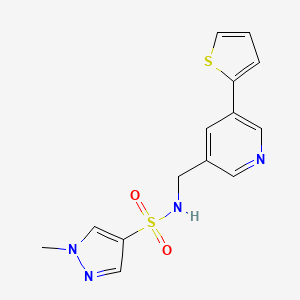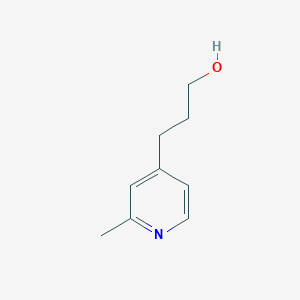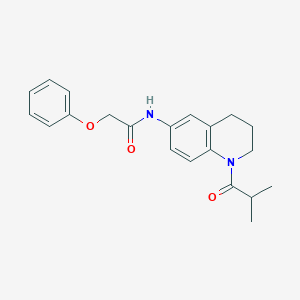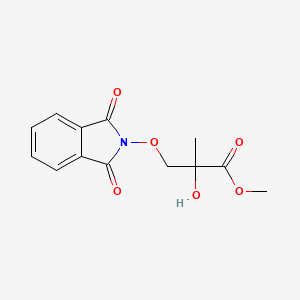
1-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide, also known as compound A, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising results in various scientific research studies, and its mechanism of action has been extensively investigated.
Wirkmechanismus
The mechanism of action of 1-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide A involves the inhibition of a specific protein kinase, which is involved in various cellular processes, including inflammation, cell proliferation, and fibrosis. By inhibiting this protein kinase, this compound A has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic activities.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In addition, it has been shown to reduce fibrosis by inhibiting the production of extracellular matrix proteins.
Vorteile Und Einschränkungen Für Laborexperimente
Compound A has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in various assays. It has also been extensively studied, which means that there is a lot of information available on its mechanism of action and potential therapeutic applications. However, one limitation of 1-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide A is that it may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide A. One potential direction is to investigate its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, further studies are needed to investigate the safety and efficacy of this compound A in preclinical and clinical trials.
Synthesemethoden
The synthesis of 1-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide A involves several steps, including the reaction of 5-(thiophen-2-yl)pyridin-3-amine with methyl 4-bromobenzenesulfonate, followed by the reaction of the resulting intermediate with 1-methyl-1H-pyrazole-4-carboxaldehyde. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
Compound A has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic activities. In addition, it has been shown to have potential applications in the treatment of diabetic nephropathy, cardiovascular diseases, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-methyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c1-18-10-13(9-16-18)22(19,20)17-7-11-5-12(8-15-6-11)14-3-2-4-21-14/h2-6,8-10,17H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRCQJXRCOETKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2621307.png)
![Methyl 4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylcarbamoyl]benzoate](/img/structure/B2621309.png)



![3-(3,4-Dimethoxyphenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2621315.png)
![4-(2-Chloroacetyl)-7-fluorospiro[1H-quinoxaline-3,1'-cyclobutane]-2-one](/img/structure/B2621316.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2621317.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,3-dimethylbutanamide](/img/structure/B2621318.png)

![tert-butyl (3S)-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate](/img/structure/B2621324.png)